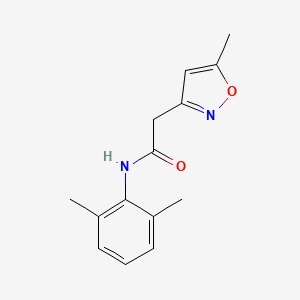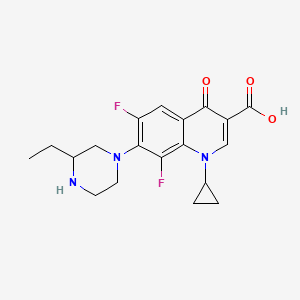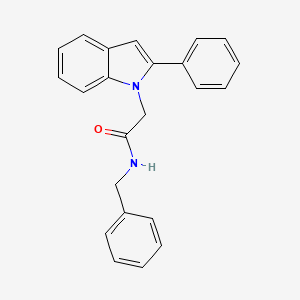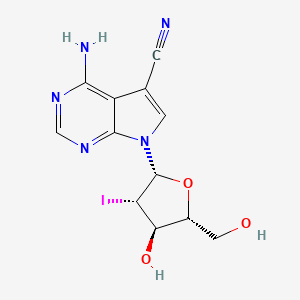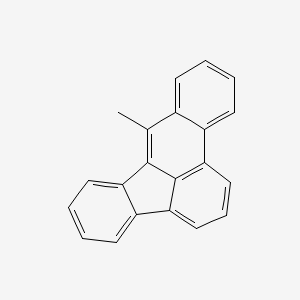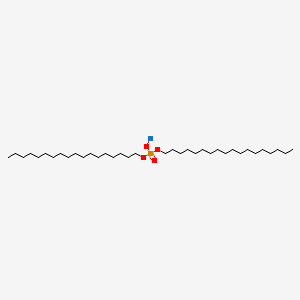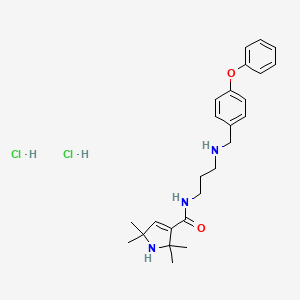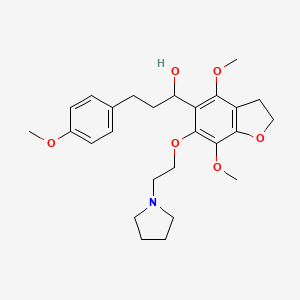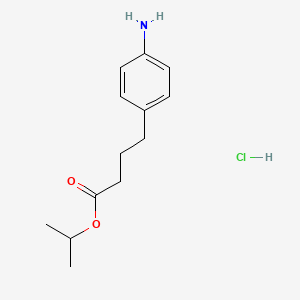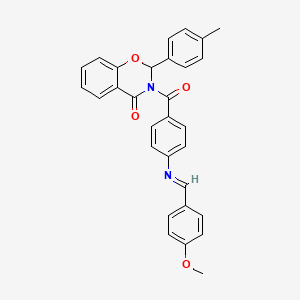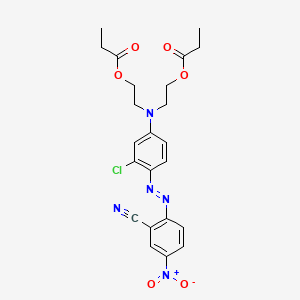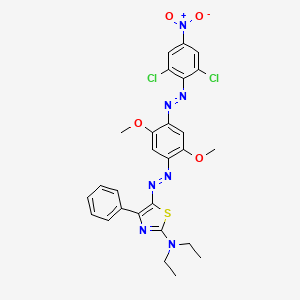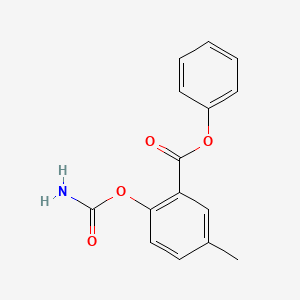
Benzoic acid, 2-((aminocarbonyl)oxy)-5-methyl-, phenyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzoic acid, 2-((aminocarbonyl)oxy)-5-methyl-, phenyl ester is an organic compound that belongs to the class of esters. Esters are widely known for their pleasant fragrances and are commonly used in the production of perfumes, flavorings, and pharmaceuticals. This particular compound is characterized by its unique structure, which includes a benzoic acid moiety linked to a phenyl ester group through an aminocarbonyl-oxy bridge.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 2-((aminocarbonyl)oxy)-5-methyl-, phenyl ester typically involves the esterification of benzoic acid derivatives with phenols. One common method is the Fischer esterification, where benzoic acid reacts with phenol in the presence of an acid catalyst, such as sulfuric acid, under reflux conditions . Another approach involves the use of acyl chlorides or anhydrides to react with phenols in the presence of a base, such as pyridine .
Industrial Production Methods
In industrial settings, the production of this ester can be scaled up using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of catalysts, such as zeolites or metal oxides, can enhance the efficiency of the esterification process .
Análisis De Reacciones Químicas
Types of Reactions
Benzoic acid, 2-((aminocarbonyl)oxy)-5-methyl-, phenyl ester undergoes various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed back to its parent carboxylic acid and phenol in the presence of an acid or base.
Reduction: Reduction of the ester can yield the corresponding alcohols.
Substitution: The ester group can be substituted by nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as ammonia or thiols in the presence of a base.
Major Products
Hydrolysis: Benzoic acid and phenol.
Reduction: Benzyl alcohol and phenol.
Substitution: Corresponding substituted esters or amides.
Aplicaciones Científicas De Investigación
Benzoic acid, 2-((aminocarbonyl)oxy)-5-methyl-, phenyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug formulations and as a prodrug.
Industry: Utilized in the production of fragrances, flavorings, and as a plasticizer in polymer industries.
Mecanismo De Acción
The mechanism by which benzoic acid, 2-((aminocarbonyl)oxy)-5-methyl-, phenyl ester exerts its effects is primarily through its interaction with biological membranes and enzymes. The ester group can undergo hydrolysis to release benzoic acid and phenol, which can then interact with cellular components . Benzoic acid is known to inhibit microbial growth by disrupting cell membrane integrity and interfering with metabolic pathways .
Comparación Con Compuestos Similares
Similar Compounds
Phenyl benzoate: Another ester of benzoic acid, used in similar applications.
Methyl benzoate: A simpler ester, commonly used in fragrances and flavorings.
Ethyl benzoate: Similar to methyl benzoate but with a slightly different fragrance profile.
Uniqueness
Benzoic acid, 2-((aminocarbonyl)oxy)-5-methyl-, phenyl ester is unique due to its aminocarbonyl-oxy linkage, which imparts distinct chemical and biological properties compared to other benzoic acid esters .
Propiedades
Número CAS |
122277-24-1 |
|---|---|
Fórmula molecular |
C15H13NO4 |
Peso molecular |
271.27 g/mol |
Nombre IUPAC |
phenyl 2-carbamoyloxy-5-methylbenzoate |
InChI |
InChI=1S/C15H13NO4/c1-10-7-8-13(20-15(16)18)12(9-10)14(17)19-11-5-3-2-4-6-11/h2-9H,1H3,(H2,16,18) |
Clave InChI |
UTPCTWMCEYVCFX-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C=C1)OC(=O)N)C(=O)OC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


